2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-5-(diethylamino)phenol
Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a five-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have been widely investigated for various applications, including as gas-generating systems .
Synthesis Analysis
Tetrazoles can be synthesized through several methods. One common method is the [2+3] cycloaddition between a nitrile and an azide . Another method involves treating cyanamide with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized .Molecular Structure Analysis
The structure of tetrazoles has been determined several times by X-ray crystallography . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis
Tetrazoles are prone to decomposition to nitrogen gas (N2) due to their high nitrogen content . They also exhibit high positive heats of formation .Physical And Chemical Properties Analysis
Tetrazoles are generally white solids that can be obtained both in anhydrous and hydrated forms . They have a high nitrogen content and are known for their thermal stability .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O/c1-3-18(4-2)10-6-5-9(11(20)7-10)8-14-19-12(13)15-16-17-19/h5-8,20H,3-4H2,1-2H3,(H2,13,15,17)/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHTCZCKHEBBF-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NN=N2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\N2C(=NN=N2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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